molecular formula C4H6BrF3O B2930433 3-Bromo-1,1,1-trifluorobutan-2-ol CAS No. 382-00-3

3-Bromo-1,1,1-trifluorobutan-2-ol

Cat. No. B2930433
CAS RN: 382-00-3
M. Wt: 206.99
InChI Key: ZYTIKOBNGZIVKJ-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluorobutan-2-ol is a brominated saturated alcohol . It has a molecular weight of 206.99 and its IUPAC name is 3-bromo-1,1,1-trifluoro-2-butanol . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1,1,1-trifluorobutan-2-ol consists of 4 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 1 oxygen atom . It contains a total of 14 bonds, including 8 non-H bonds, 1 rotatable bond, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

3-Bromo-1,1,1-trifluorobutan-2-ol has a density of 1.6771 . It is a liquid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-1,1,1-trifluorobutan-2-ol serves as a versatile building block in organic synthesis, contributing to the creation of various fluorinated compounds. This compound is utilized in the synthesis of 1,1,1,4,4,4-hexafluorobutane, demonstrating its role in introducing trifluoromethyl groups into chemical structures, thus enhancing their potential for pharmaceutical and agrochemical applications (Baker, Ruzicka, & Tinker, 1999). Moreover, its derivatives, such as 3-bromo-1,1,1-trifluoroacetone, have been identified as versatile fluorinated building blocks for the synthesis of trifluoromethylated heterocycles and aliphatic compounds, highlighting its significance in the development of fluorine chemistry (Lui, Marhold, & Rock, 1998).

NMR Spectroscopy and Molecular Studies

In nuclear magnetic resonance (NMR) spectroscopy, the fluorinated derivatives of 3-Bromo-1,1,1-trifluorobutan-2-ol are examined to understand the molecular structure and dynamics. Studies on compounds like 3-chloro-4-bromo-3,4,4-trifluorobutene-1 have utilized NMR to analyze chemical shifts and coupling constants, offering insights into the molecular environment and structure-function relationships critical for designing more efficient and selective fluorinated compounds (Hinton & Jaques, 1974).

Material Science and Catalysis

3-Bromo-1,1,1-trifluorobutan-2-ol's derivatives are used in material science, demonstrating their utility in generating novel materials with unique properties. The compound's role in producing fluorinated materials reveals its importance in developing advanced materials for various industrial applications, such as coatings, surfactants, and polymers, which benefit from the unique properties imparted by fluorinated groups.

Pharmaceutical and Bioactive Compound Synthesis

The trifluoromethyl group, closely related to 3-Bromo-1,1,1-trifluorobutan-2-ol's chemical functionality, is pivotal in pharmaceutical chemistry due to its lipophilicity and stability, enhancing drug molecule properties. This compound aids in synthesizing bioactive molecules, including those with isocoumarin skeletons, underlining its utility in drug discovery and development processes (Zhou, Geng, Wang, Zhang, & Zhao, 2020).

Safety and Hazards

3-Bromo-1,1,1-trifluorobutan-2-ol is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

3-bromo-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTIKOBNGZIVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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